Mogroside IV
Overview
Description
Mogroside IV is a glycoside of cucurbitane derivatives found in certain plants, such as the fruit of the gourd vine Siraitia grosvenorii (known as monkfruit or luohan guo). Mogrosides are extracted from S. grosvenorii and used in the manufacture of sugar substitutes1. It is a minor sweet element of the traditional Chinese medicinal herb Siraitia grosvenorii (Luohanguo)2. Mogroside IV-A, a triterpenoid glycoside isolated from the extracts of Luo Han Guo, is a nonsugar sweetener3.
Synthesis Analysis
The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides14. A de novo synthesis pathway of mogrol in Saccharomyces cerevisiae was constructed5.
Molecular Structure Analysis
Chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol6. The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides6.
Chemical Reactions Analysis
The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides6. The sweetness properties, specific functionalities, and health-promoting effects of individual mogrosides have raised the interest of mogroside conversion to get purified mogrosides4.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of Mogroside IV are not clearly mentioned in the retrieved papers.
Scientific Research Applications
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Traditional Chinese Medicine
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Food Industry
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Cancer Treatment
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Diabetes Treatment
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Anti-Inflammatory Treatment
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Anti-Oxidative Treatment
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Industrial Production
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Bioconversion by Endophytic Fungi
- Endophytic fungi have shown great potential in the bioconversion of Mogroside IV .
- These fungi can produce abundant mogrosides, and the pathways for biotransforming Mogroside IV are diverse .
- For example, Aspergillus sp. S125 almost completely converted Mogroside V into the end-products Mogroside II A and aglycone within just 2 days of fermentation .
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Plant Metabolic Engineering
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Industrial Production
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Bioconversion by Endophytic Fungi
- Endophytic fungi have shown great potential in the bioconversion of Mogroside IV .
- These fungi can produce abundant mogrosides, and the pathways for biotransforming Mogroside IV are diverse .
- For example, Aspergillus sp. S125 almost completely converted Mogroside V into the end-products Mogroside II A and aglycone within just 2 days of fermentation .
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Plant Metabolic Engineering
Safety And Hazards
Mogroside IV is generally recognized as safe (GRAS) according to the US Food and Drug Administration (FDA)4. However, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition7.
Future Directions
The health effects and biosynthesis of mogrosides were the recurring themes among the top 10 most cited publications8. The evolution of research literature on monk fruit extract and mogroside as sweeteners has yet to be investigated8. Therefore, future research could focus on these areas.
properties
IUPAC Name |
2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAFPPCKSYACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside IV |
Citations
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